7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- 2-Methylbenzo[d]oxazole
- 4-Chloro-2-methylbenzo[d]oxazole
Uniqueness
7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzo[d]oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H5BrFNO2 |
---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-6-3-4(10)2-5(9)7(6)13-8(11)12/h2-3H,1H3 |
InChI Key |
JEHGICLATWQNHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)Br)OC1=O |
Origin of Product |
United States |
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